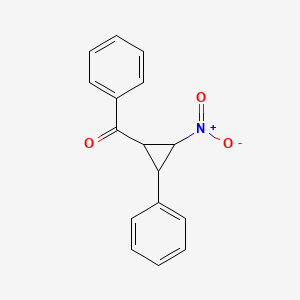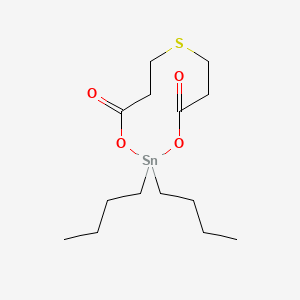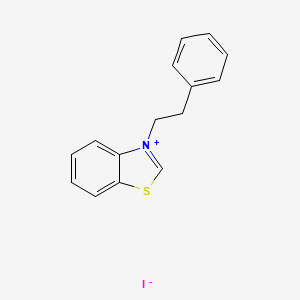
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide is an organic compound that belongs to the class of benzothiazolium salts This compound is characterized by the presence of a benzothiazole ring system, which is fused with a phenylethyl group and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2-phenylethylamine with 2-mercaptobenzothiazole in the presence of an iodinating agent. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetonitrile. The general reaction scheme is as follows:
Step 1: 2-Phenylethylamine reacts with 2-mercaptobenzothiazole to form an intermediate.
Step 2: The intermediate is then treated with an iodinating agent, such as iodine or potassium iodide, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex benzothiazole derivatives.
Biology: Studied for its antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence and conductivity.
Mécanisme D'action
The mechanism of action of 3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. Additionally, the compound’s antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole: The parent compound with a simpler structure.
2-Phenylethylamine: A precursor used in the synthesis of the target compound.
Benzothiazolium Salts: A class of compounds with similar structural features.
Uniqueness
3-(2-Phenylethyl)-1,3-benzothiazol-3-ium iodide is unique due to the presence of both the phenylethyl group and the benzothiazolium moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to other similar compounds.
Propriétés
Numéro CAS |
6273-55-8 |
|---|---|
Formule moléculaire |
C15H14INS |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
3-(2-phenylethyl)-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C15H14NS.HI/c1-2-6-13(7-3-1)10-11-16-12-17-15-9-5-4-8-14(15)16;/h1-9,12H,10-11H2;1H/q+1;/p-1 |
Clé InChI |
FJGMXYFYIXTCFV-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC[N+]2=CSC3=CC=CC=C32.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




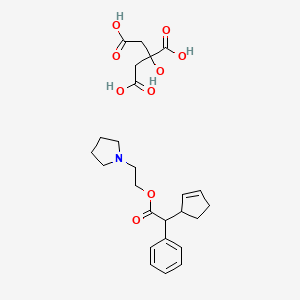
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)


![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
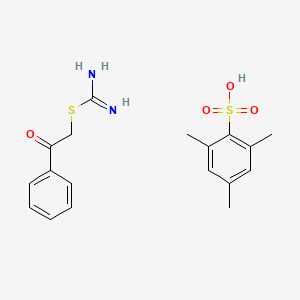
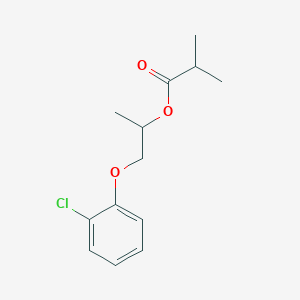
![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)

